molecular formula C13H18O2S B8081118 4-(4-Methoxy-2-methylphenyl)thian-4-ol

4-(4-Methoxy-2-methylphenyl)thian-4-ol

Cat. No.: B8081118
M. Wt: 238.35 g/mol
InChI Key: DDUMFYGIPXBVKJ-UHFFFAOYSA-N
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Description

The compound identified as “4-(4-Methoxy-2-methylphenyl)thian-4-ol” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reagent Selection: Choosing appropriate starting materials and reagents.

    Reaction Conditions: Controlling temperature, pressure, and pH to optimize yield and purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of 4-(4-Methoxy-2-methylphenyl)thian-4-ol would likely involve scaling up laboratory methods to larger reactors and continuous processing systems. This includes:

    Batch Processing: Producing the compound in discrete batches with careful monitoring of reaction parameters.

    Continuous Flow Systems: Utilizing continuous reactors for more efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2-methylphenyl)thian-4-ol can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often involve halogens or other nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of materials, coatings, or other chemical products.

Mechanism of Action

The mechanism by which 4-(4-Methoxy-2-methylphenyl)thian-4-ol exerts its effects involves interactions with specific molecular targets and pathways. This includes:

    Binding to Receptors: Interacting with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic pathways.

    Signal Transduction: Affecting intracellular signaling cascades to produce physiological effects.

Comparison with Similar Compounds

Similar Compounds

4-(4-Methoxy-2-methylphenyl)thian-4-ol can be compared with other compounds that have similar structures or properties. Some similar compounds include:

  • Aspirin (CID 2244)
  • Salicylsalicylic Acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chemical structure and reactivity, which may confer distinct biological or industrial applications.

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-10-9-11(15-2)3-4-12(10)13(14)5-7-16-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUMFYGIPXBVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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